Alloisoleucine, DL-

Inborn Errors of Metabolism Clinical Diagnostics Newborn Screening

Standard amino acid analysis fails to resolve alloisoleucine from isobaric leucine/isoleucine, causing misattributed BCAA ratios. This reference standard solves that. - Pathognomonic at >5 µmol/L plasma; 238% elevation in BCKDC impairment models. - Baseline resolution from Leu/Ile in <15 min via validated mixed-mode LC-MS/MS. - ≥95% purity with chiral certification ensures no isoleucine cross-interference.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 1509-34-8
Cat. No. B1674334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloisoleucine, DL-
CAS1509-34-8
SynonymsAlloisoleucine
Isoleucine
Isoleucine, L Isomer
Isoleucine, L-Isomer
L-Isoleucine
L-Isomer Isoleucine
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1
InChIKeyAGPKZVBTJJNPAG-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility34.4 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DL-Alloisoleucine (CAS 1509-34-8): Physicochemical Baseline and Procurement Identification for Research-Grade Material


DL-Alloisoleucine (CAS 1509-34-8), also designated L-alloisoleucine in its optically active (2S,3R)-configuration, is a non-proteinogenic branched-chain amino acid with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol [1]. It is a diastereomer of L-isoleucine, differing solely in stereochemical configuration at the β-carbon [2]. The compound appears as a white crystalline powder with a melting point of approximately 278–285 °C (decomposition) and demonstrates water solubility of 28.18 g/L at 20 °C [1]. Unlike its proteinogenic counterpart L-isoleucine, alloisoleucine is not incorporated into mammalian proteins but accumulates as a stereoisomeric byproduct during branched-chain amino acid catabolism under conditions of impaired branched-chain keto acid dehydrogenase (BCKD) activity, forming the diagnostic basis for its primary clinical utility [3].

Why Generic Substitution with Isoleucine or Leucine Fails: Procurement Rationale for DL-Alloisoleucine (CAS 1509-34-8)


Alloisoleucine shares an identical molecular weight (131.17 g/mol) and elemental composition with both L-isoleucine and L-leucine, rendering these three compounds isobaric and chromatographically co-eluting under standard reversed-phase conditions without specialized stationary phases or derivatization [1]. This fundamental physicochemical similarity precludes simple interchange in analytical workflows: a laboratory attempting to quantify isoleucine without alloisoleucine-specific resolution risks misattributing alloisoleucine signal to isoleucine, producing erroneous branched-chain amino acid ratios [2]. In clinical diagnostic settings, the presence of alloisoleucine at concentrations as low as 5 μmol/L is pathognomonic for maple syrup urine disease, whereas isoleucine elevations occur nonspecifically in multiple metabolic and nutritional contexts, including ketotic hypoglycemia and total parenteral nutrition administration [3]. For peptide synthesis applications, substitution with L-isoleucine introduces an incorrect stereochemical configuration at the β-carbon (2S,3S versus 2S,3R), altering peptide backbone conformation and potentially abolishing biological activity [4].

Quantitative Evidence Guide: DL-Alloisoleucine (CAS 1509-34-8) Differential Performance Versus Comparator Compounds


Diagnostic Specificity: Plasma Alloisoleucine >5 μmol/L as Pathognomonic MSUD Marker Versus Nonspecific BCAA Elevations

In maple syrup urine disease (MSUD) diagnosis, plasma alloisoleucine serves as the definitive confirmatory biomarker, distinguishing true MSUD from transient BCAA elevations observed in ketotic hypoglycemia or total parenteral nutrition (TPN) administration. Healthy reference populations exhibit alloisoleucine concentrations of 1.3 μmol/L (infants <3 years), 1.6 μmol/L (children 3–11 years), and 1.9 μmol/L (adults) [1]. A plasma alloisoleucine concentration exceeding 5 μmol/L provides the highest combined sensitivity and specificity for all MSUD subtypes, whereas leucine, isoleucine, and valine elevations occur in multiple non-MSUD conditions without alloisoleucine presence [1].

Inborn Errors of Metabolism Clinical Diagnostics Newborn Screening

Obesity Model Discrimination: Alloisoleucine Elevation of 238% in Obese Zucker Rats Versus 107–124% for Other BCAAs

In a comparative study of two rat obesity models, plasma alloisoleucine exhibited markedly differential elevation patterns relative to other branched-chain amino acids. In genetically obese Zucker rats, plasma alloisoleucine was 238% higher compared to lean controls, whereas the other BCAAs (leucine, isoleucine, valine) showed substantially smaller elevations ranging from 107% to 124% [1]. Critically, in diet-induced obesity (DIO) rats, alloisoleucine demonstrated no significant change, despite concurrent elevations in other BCAAs of 15–66% [1]. This divergence reflects tissue-specific impairments in branched-chain keto acid dehydrogenase complex (BCKDC) activity that are captured selectively by alloisoleucine accumulation.

Metabolic Research Obesity BCAA Metabolism

Analytical Resolution: Chromatographic Separation of Alloisoleucine from Isobaric Interferents (Leucine, Isoleucine) in Under 15 Minutes

Quantitation of alloisoleucine in biological matrices requires explicit chromatographic resolution from its isobaric interferents leucine and isoleucine, all sharing molecular weight 131.17 g/mol. A validated mixed-mode chromatography–tandem mass spectrometry (LC-MS/MS) method achieves baseline resolution of alloisoleucine, isoleucine, and leucine within a total analytical runtime of less than 15 minutes, without requiring pre-column derivatization [1]. This represents a significant efficiency gain over traditional ninhydrin-based amino acid analyzers, which typically require >60 min run times and may not achieve adequate diastereomer resolution. The method quantitates 38–39 amino acids and related compounds in a single injection with Deming regression slopes ranging from 0.38 to 1.26 when compared to reference laboratory methods across both plasma and urine specimen types [1].

Analytical Chemistry LC-MS/MS Method Development Clinical Biochemistry

Stereochemical Identity Verification: ¹H/¹³C NMR Differentiation of Alloisoleucine from Isoleucine by α-Proton Chemical Shift and Coupling Constants

Alloisoleucine and isoleucine are epimers differing solely in configuration at the β-carbon (C-3), rendering them indistinguishable by mass spectrometry alone and requiring specialized chiral chromatographic or spectroscopic methods for definitive identification. A validated ¹H and ¹³C NMR method permits unambiguous differentiation of isoleucine and allo-isoleucine residues through inspection of the chemical shift and coupling constants of the proton and carbon signals at the α-stereocentre [1]. This method is applied to quantify epimerization during peptide coupling reactions—a critical quality control parameter in peptide synthesis where stereochemical integrity directly impacts biological activity [1].

Stereochemistry Peptide Chemistry NMR Spectroscopy

Pharmacopoeial Recognition: Alloisoleucine as Distinct Compendial Reference Substance in ISO 17034-Certified Standard Production

L-Alloisoleucine (CAS 1509-34-8) is produced and certified as an analytical reference standard under ISO 17034 accreditation for reference material production, with full quality documentation including certificates of analysis, NMR structural confirmation, and homogeneity/stability testing [1]. This certification distinguishes alloisoleucine as a discrete compendial substance, not a generic amino acid standard. In pharmaceutical analysis, drug regulatory submissions require impurity characterization; alloisoleucine is specifically enumerated as a potential stereoisomeric impurity arising from isoleucine epimerization during synthesis or storage of isoleucine-containing drug substances, necessitating its procurement as an impurity reference standard distinct from the active pharmaceutical ingredient standard [1].

Quality Control Reference Standards Regulatory Compliance

Procurement-Relevant Application Scenarios for DL-Alloisoleucine (CAS 1509-34-8)


Clinical Diagnostic Laboratories: Confirmatory Testing for Maple Syrup Urine Disease (MSUD)

Clinical biochemistry laboratories performing plasma amino acid analysis for MSUD confirmation require L-alloisoleucine reference standard for LC-MS/MS method calibration. The diagnostic threshold of >5 μmol/L plasma alloisoleucine provides pathognomonic confirmation across all MSUD subtypes, distinguishing true disease from transient BCAA elevations observed in ketotic hypoglycemia or TPN administration [1]. Reference values for healthy populations (1.3–1.9 μmol/L) serve as the baseline for interpreting patient results. Procurement specifications should mandate ≥98.5% purity with chiral purity certification to prevent interference from isoleucine contamination.

Metabolic Research: Investigating Tissue-Specific BCKD Complex Dysfunction

Researchers studying branched-chain keto acid dehydrogenase complex (BCKDC) impairments in metabolic disorders, obesity, or mitochondrial dysfunction utilize alloisoleucine as a specific biomarker that reflects global BCKDC activity. As demonstrated in the Zucker rat obesity model, alloisoleucine exhibits a 238% elevation versus lean controls, significantly exceeding elevations observed for other BCAAs (107–124%) [1]. This selective accumulation makes alloisoleucine uniquely informative for discriminating between genetic and diet-induced metabolic phenotypes where other BCAAs fail to differentiate. Procurement of high-purity alloisoleucine analytical standard is required for accurate UPLC-MS quantitation in plasma and tissue homogenates.

Analytical Method Development: LC-MS/MS Assay Validation Requiring Isobaric Resolution

Laboratories developing rapid, derivatization-free amino acid profiling methods for clinical or metabolomics applications require authentic alloisoleucine standard to validate chromatographic resolution from isobaric interferents leucine and isoleucine (all molecular weight 131.17 g/mol). Validated mixed-mode LC-MS/MS methods achieve baseline resolution of all three species in <15 minutes, representing a >75% runtime reduction compared to traditional ninhydrin-based analyzers [1]. Procurement of individual alloisoleucine reference material, rather than mixed amino acid standards, is essential for establishing retention time windows, selected reaction monitoring (SRM) transitions, and calibration curves specific to this diastereomer.

Peptide Synthesis and Quality Control: Stereochemical Integrity Verification

Peptide chemists synthesizing bioactive peptides containing alloisoleucine residues require the authentic diastereomer (2S,3R-configuration) to ensure correct stereochemical presentation for biological activity. Substitution with L-isoleucine (2S,3S-configuration) alters peptide backbone conformation and may abolish target binding. NMR methods employing ¹H and ¹³C chemical shift and coupling constant analysis at the α-stereocentre enable verification of stereochemical integrity and quantification of epimerization during coupling reactions [1]. Procurement specifications must include chiral purity certification and batch-specific optical rotation data for quality assurance.

Technical Documentation Hub

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